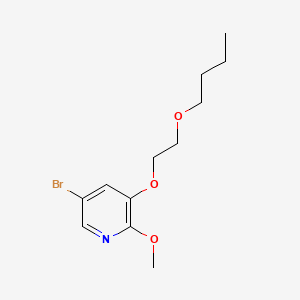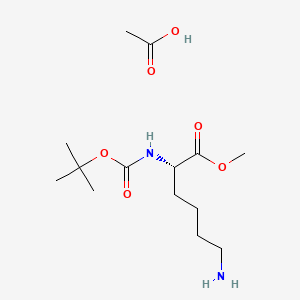
Boc-Lys-OMe Acetat-Salz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Lys-OMe Acetate, also known as Boc-L-lysine methyl ester, is a derivative of the amino acid Lysine . It is efficiently hydrolyzed by enzymes such as thrombin and trypsin .
Synthesis Analysis
Boc-Lys-OMe Acetate can be synthesized using calcium iodide as an additive in ester hydrolysis, which allows for the saponification of compounds containing both Fmoc and Boc protecting groups simultaneously .Molecular Structure Analysis
The molecular formula of Boc-Lys-OMe Acetate is C₁₂H₂₄N₂O₄ . Its molecular weight is 260.33 . The structure of Boc-Lys-OMe Acetate includes a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis .Chemical Reactions Analysis
Boc-Lys-OMe Acetate undergoes N-Boc deprotection, a common reaction in pharmaceutical research and development . This reaction can be conducted in a continuous flow reactor with a low-boiling solvent, facilitated by the use of a catalyst .Wissenschaftliche Forschungsanwendungen
Synthese von N-Methylamiden von N α-acetylierten Oligolysinen
„Boc-Lys-OMe Acetat-Salz“ kann zur Synthese von N-Methylamiden von N α-acetylierten Oligolysinen verwendet werden. Dieser Prozess beinhaltet die Bildung zusätzlicher Peptidbindungen und die Verwendung von Schutzgruppen für die Synthese .
Studium von Histonen
Die Verbindung kann im Studium von Histonen verwendet werden, dem basischen Proteinbestandteil der Hauptstruktur-Einheit von Chromatin, einem Deoxyribonukleo-Protein (DNP). Die polykationische Natur der Histone ist für die basische elektrostatische Form ihrer Wechselwirkung mit DNA verantwortlich .
N-Boc-Entschützung
„this compound“ kann in einer effizienten und nachhaltigen Methode zur N-Boc-Entschützung mittels eines tiefen eutektischen Lösungsmittels (DES) aus Cholinchlorid/p-Toluolsulfonsäure verwendet werden, das als Reaktionsmedium plus Katalysator verwendet wird .
Grüne Chemie
Die Verbindung kann in der grünen Chemie verwendet werden, insbesondere bei der Entwicklung nachhaltigerer Methoden zur N-Boc-Entschützung. Die gewählten Bedingungen ermöglichen die Entschützung einer Vielzahl von N-Boc-Derivaten in exzellenten Ausbeuten .
BOC-Schutz von aliphatischen und aromatischen Aminen
„this compound“ kann in einem grünen und umweltfreundlichen Verfahren für den nahezu quantitativen BOC-Schutz einer großen Vielfalt an aliphatischen und aromatischen Aminen, Aminosäuren und Aminoalkoholen verwendet werden
Wirkmechanismus
Target of Action
Boc-Lys-OMe acetate salt, also known as Boc-L-lysine methyl ester, primarily targets enzymes such as thrombin and trypsin . These enzymes play a crucial role in various biological processes, including blood coagulation (thrombin) and protein digestion (trypsin).
Mode of Action
The compound interacts with its targets (thrombin and trypsin) through a process known as hydrolysis . This interaction results in the removal of the tert-butoxycarbonyl (Boc) group, a protective group used to prevent the amino group on lysine from reacting during peptide chain assembly .
Biochemical Pathways
The hydrolysis of Boc-Lys-OMe acetate salt by thrombin and trypsin affects the protein synthesis pathway . Specifically, it influences the step involving the assembly of peptide chains. The removal of the Boc group allows for the subsequent bonding of amino acids, thereby facilitating the formation of peptides and proteins .
Result of Action
The primary result of Boc-Lys-OMe acetate salt’s action is the deprotection of the amino group on lysine , which is a crucial step in protein synthesis . This deprotection allows for the continuation of peptide chain assembly, thereby influencing the structure and function of the resulting proteins.
Action Environment
The action of Boc-Lys-OMe acetate salt can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by factors such as temperature and pH . Additionally, the presence of other substances, such as certain solvents, can also impact the efficiency of the deprotection process .
Safety and Hazards
Zukünftige Richtungen
Boc-Lys-OMe Acetate has potential applications in peptide synthesis . Future research may explore the use of Boc-protected amino acid ionic liquids in organic synthesis, as they can be used as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected .
Biochemische Analyse
Biochemical Properties
Boc-Lys-OMe acetate salt plays a significant role in biochemical reactions. It is efficiently hydrolyzed by enzymes such as thrombin and especially trypsin . This interaction with enzymes like thrombin and trypsin is crucial in the regulation of various biochemical processes.
Cellular Effects
The effects of Boc-Lys-OMe acetate salt on cells are primarily related to its role in protein synthesis. As a protected form of lysine, it is involved in the stepwise construction of peptides, allowing for the sequential addition of amino acids without interference from reactive side groups . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Boc-Lys-OMe acetate salt exerts its effects through its interactions with biomolecules during peptide synthesis. The Boc group prevents the amino group on lysine from reacting, allowing for the controlled addition of amino acids during peptide chain assembly . Once the peptide synthesis is complete, the protective groups can be removed under specific conditions, yielding the desired peptide .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-Lys-OMe acetate salt can change over time. For instance, the presence of the hydrochloride salt enhances the compound’s solubility in certain solvents, making it more manageable for use in laboratory applications . This property is particularly important for long-term studies involving in vitro or in vivo models.
Eigenschaften
IUPAC Name |
acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQHZKIYBAMWEX-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
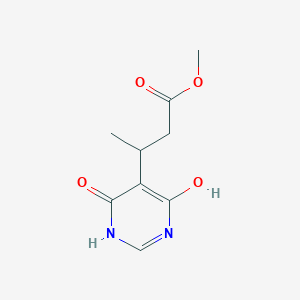
![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)
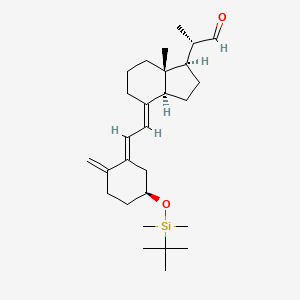


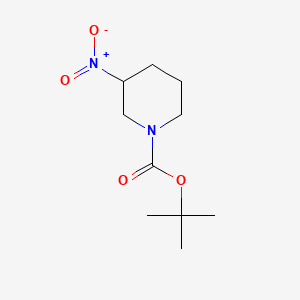
![5-Bromo-4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597068.png)
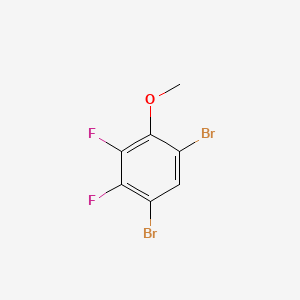
![tert-Butyl spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B597072.png)
![2-[2(R)-hydroxy-4-phenyl-3(S)-[[N-(phenylMethoxy)carbonyl]aMino]butyl]-N-tert-butyldecahydro-(4aS,8a](/img/no-structure.png)
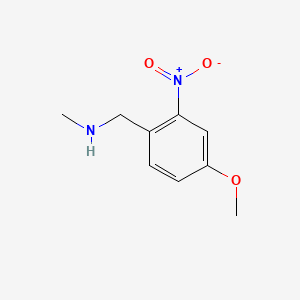
![2-Oxa-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B597077.png)

